molecular formula C26H36N2O5 B11077037 N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11077037
M. Wt: 456.6 g/mol
InChI Key: DLVULHGJZIGXDH-JFLMPSFJSA-N
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Description

N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide, often referred to as TMP-Hydrazone, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: TMP-Hydrazone can be synthesized through a straightforward reaction between the corresponding aldehyde and hydrazine. The condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate yields the desired hydrazone. The reaction typically occurs under mild conditions, and the product can be isolated with good yields.

Industrial Production:: While there isn’t a large-scale industrial production of TMP-Hydrazone, researchers often prepare it in the laboratory for specific applications.

Chemical Reactions Analysis

TMP-Hydrazone participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of its corresponding oxime or other derivatives.

    Reduction: Reduction of the carbonyl group in TMP-Hydrazone can yield the corresponding hydrazine.

    Substitution: The hydrazone functional group allows for substitution reactions, where different substituents can be introduced.

    Common Reagents and Conditions: Hydrazine hydrate, mild acids, and bases are commonly used reagents. Reaction conditions are typically at room temperature or slightly elevated temperatures.

    Major Products: The major products depend on the specific reaction conditions and the substituents present. These could include oximes, hydrazines, or other derivatives.

Scientific Research Applications

TMP-Hydrazone finds applications in various fields:

    Chemistry: It serves as a versatile building block for the synthesis of other compounds due to its hydrazone functionality.

    Biology: Researchers explore its potential as a bioactive compound, especially in drug discovery.

    Medicine: TMP-Hydrazone derivatives may exhibit antitumor, antimicrobial, or anti-inflammatory properties.

    Industry: While not widely used industrially, its unique structure may inspire novel materials or pharmaceuticals.

Mechanism of Action

The exact mechanism of action for TMP-Hydrazone remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

TMP-Hydrazone stands out due to its trimethoxyphenyl core. Similar compounds include other hydrazones, but TMP-Hydrazone’s distinct structure sets it apart.

Properties

Molecular Formula

C26H36N2O5

Molecular Weight

456.6 g/mol

IUPAC Name

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C26H36N2O5/c1-25(2,3)17-26(4,5)19-9-11-20(12-10-19)33-16-23(29)28-27-15-18-13-21(30-6)24(32-8)22(14-18)31-7/h9-15H,16-17H2,1-8H3,(H,28,29)/b27-15+

InChI Key

DLVULHGJZIGXDH-JFLMPSFJSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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